Rac-DOPEG-d5 is a deuterated form of 3,4-Dihydroxyphenylethylene Glycol (DOPEG), a metabolite of the neurotransmitter dopamine []. Deuterium, a stable isotope of hydrogen, has one extra neutron compared to regular hydrogen. By incorporating deuterium atoms into the molecule, researchers can create an isotopically labeled version of DOPEG that is easily distinguishable from the naturally occurring, non-deuterated form in biological samples []. This distinction allows scientists to track the specific fate of rac-DOPEG-d5 after it is introduced into a system, providing valuable insights into DOPEG metabolism.
DOPEG has been implicated in the pathophysiology of various neurological disorders, including Parkinson's disease and schizophrenia []. By studying DOPEG levels and metabolism in these conditions, researchers can gain a better understanding of how dopamine dysfunction contributes to these disorders. Rac-DOPEG-d5 serves as a powerful tool in this pursuit. Scientists can administer rac-DOPEG-d5 to cells, tissues, or even living organisms and then measure the levels of both the labeled and unlabeled forms of DOPEG. This allows them to trace the breakdown products of dopamine and assess how efficiently DOPEG is metabolized in different disease models [].
The knowledge gained from studying DOPEG metabolism with rac-DOPEG-d5 can pave the way for the development of new treatments for neurological disorders. By understanding how dopamine metabolism is disrupted in these conditions, researchers can identify potential targets for therapeutic intervention. For instance, if studies reveal that DOPEG breakdown is impaired in a particular disease, scientists could explore strategies to enhance DOPEG metabolism, potentially leading to new treatment options [].
Rac 3,4-Dihydroxyphenylethylene Glycol-d5 is a deuterated analog of 3,4-Dihydroxyphenylethylene Glycol, a compound that serves as an important metabolite of catecholamines. Its molecular formula is CHDO, and it has a molecular weight of approximately 175.19 g/mol. The compound is characterized by the presence of hydroxyl groups on the aromatic ring, contributing to its reactivity and biological significance. The deuterium labeling (d5) enhances its utility in various analytical techniques, particularly in mass spectrometry, providing a means for tracking metabolic pathways and interactions in biological systems .
These reactions are crucial for understanding its role in metabolism and pharmacokinetics.
The biological activity of rac 3,4-Dihydroxyphenylethylene Glycol-d5 is primarily associated with its role as a metabolite of catecholamines. It exhibits antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals. Additionally, it may influence neurotransmitter dynamics and has been studied for its potential effects on cardiovascular health. The deuterated form allows for precise tracking in metabolic studies, enhancing our understanding of catecholamine metabolism and related physiological processes .
Synthesis of rac 3,4-Dihydroxyphenylethylene Glycol-d5 can be achieved through various methods:
These methods highlight the versatility in synthesizing this important compound.
Rac 3,4-Dihydroxyphenylethylene Glycol-d5 has several notable applications:
These applications underscore its significance in both research and pharmaceutical contexts.
Interaction studies involving rac 3,4-Dihydroxyphenylethylene Glycol-d5 focus on its role within metabolic pathways and its interactions with enzymes involved in catecholamine metabolism. Research indicates that it may modulate the activity of certain enzymes such as catechol-O-methyltransferase (COMT), which plays a crucial role in the degradation of catecholamines. Understanding these interactions aids in elucidating its pharmacological effects and potential therapeutic applications .
Rac 3,4-Dihydroxyphenylethylene Glycol-d5 shares structural similarities with several other compounds within the catecholamine metabolic pathway. Here are some similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 3,4-Dihydroxyphenylethylene Glycol | CHO | Non-deuterated form; naturally occurring metabolite |
| Catechol | CHO | Precursor to catecholamines; involved in neurotransmission |
| Dopamine | CHNO | Neurotransmitter; derived from tyrosine |
Rac 3,4-Dihydroxyphenylethylene Glycol-d5 is unique due to its deuterated form, which enhances its stability and traceability in metabolic studies compared to non-deuterated analogs. This feature allows researchers to gain more accurate insights into metabolic processes involving catecholamines without interference from endogenous compounds.
The molecular structure of rac 3,4-Dihydroxyphenylethylene Glycol-d5 consists of a benzene ring substituted with two hydroxyl groups in the 3,4-positions (catechol moiety) and an ethylene glycol side chain attached at the 5-position [1] [2]. The compound exhibits a racemic configuration, indicating the presence of both enantiomeric forms due to the chiral center at the alpha carbon of the ethylene glycol side chain [4].
| Property | Value |
|---|---|
| CAS Registry Number | 1794783-36-0 [1] |
| Molecular Formula | C8H5D5O4 [1] |
| Molecular Weight (g/mol) | 175.19 [1] |
| IUPAC Name | 3,4,6-trideuterio-5-(2,2-dideuterio-1,2-dihydroxyethyl)benzene-1,2-diol [2] |
| SMILES Notation | OC1=C(O)C([2H])=C(C(O)C([2H])([2H])O)C([2H])=C1[2H] [1] |
| Physical State | Solid [3] |
| Storage Temperature | -20°C [1] |
The structural configuration demonstrates the strategic placement of deuterium atoms at specific positions that are critical for metabolic stability and analytical differentiation [5]. The catechol ring system provides the characteristic chemical reactivity associated with phenolic compounds, while the ethylene glycol side chain contributes to the molecule's solubility properties [12].
The deuterium isotopic labeling in rac 3,4-Dihydroxyphenylethylene Glycol-d5 follows a specific substitution pattern that replaces five hydrogen atoms with deuterium [1] [2]. This isotopic distribution has been strategically designed to provide optimal analytical performance while maintaining structural integrity [11].
| Position | Isotope | Description |
|---|---|---|
| Aromatic C-3 | Deuterium (²H) | Aromatic position replacement [2] |
| Aromatic C-4 | Deuterium (²H) | Aromatic position replacement [2] |
| Aromatic C-6 | Deuterium (²H) | Aromatic position replacement [2] |
| Ethylene α-carbon | Deuterium (²H) | Ethylene glycol side chain [1] |
| Ethylene α-carbon | Deuterium (²H) | Ethylene glycol side chain [1] |
| Total Deuterium Count | 5 Deuterium atoms | Complete d5 substitution pattern [1] |
The isotopic composition reflects the principle that deuterium substitution at positions susceptible to metabolic oxidation enhances the compound's utility as an internal standard [11] [14]. The deuterium kinetic isotope effect associated with these substitutions can theoretically reach values up to 9-fold for carbon-deuterium bond cleavage compared to carbon-hydrogen bonds [11] [15].
The distribution pattern ensures that three deuterium atoms are located on the aromatic ring system, while two deuterium atoms are positioned on the ethylene glycol side chain [1] [2]. This arrangement provides comprehensive isotopic labeling that covers both the aromatic and aliphatic portions of the molecule [5].
The physicochemical properties of rac 3,4-Dihydroxyphenylethylene Glycol-d5 are fundamentally influenced by both its catechol structure and deuterium substitution [5] [14]. The compound exhibits characteristics typical of phenolic compounds with additional modifications resulting from isotopic labeling [17].
| Property | Non-deuterated | Deuterated (d5) |
|---|---|---|
| Molecular Weight Difference | 170.16 g/mol [4] | 175.19 g/mol [1] |
| Mass Increase (%) | 0% | 2.96% |
| Deuterium Content (%) | 0% | 5 deuterium atoms [1] |
| Bond Strength Enhancement | Standard C-H bonds | Enhanced C-D bonds [11] |
| Solubility (predicted) | DMSO, Methanol (slightly) [5] | DMSO, Methanol (slightly) [5] |
| Color | White to Pale Brown [4] | White to Beige [5] |
| Stability | Standard | Enhanced (Hygroscopic) [5] |
The physical state of the compound is solid at room temperature, requiring storage at -20°C to maintain stability [1] [3]. The compound demonstrates hygroscopic properties, indicating its tendency to absorb moisture from the environment [5]. Solubility characteristics suggest limited dissolution in polar aprotic solvents such as dimethyl sulfoxide and methanol [5] [29].
The deuterium substitution results in a molecular weight increase of approximately 2.96% compared to the non-deuterated analog [1] [4]. This mass difference is critical for mass spectrometric applications, providing clear differentiation between the labeled and unlabeled compounds [6]. The enhanced bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds contributes to increased metabolic stability [11] [14].
The comparative analysis between rac 3,4-Dihydroxyphenylethylene Glycol-d5 and its non-deuterated analog reveals significant differences in analytical and chemical properties while maintaining fundamental structural similarities [4] [12].
| Property | Non-deuterated (3,4-Dihydroxyphenylethylene Glycol) | Deuterated (rac 3,4-Dihydroxyphenylethylene Glycol-d5) |
|---|---|---|
| CAS Registry Number | 28822-73-3 [4] | 1794783-36-0 [1] |
| Molecular Formula | C8H10O4 [4] | C8H5D5O4 [1] |
| Molecular Weight (g/mol) | 170.16 [4] | 175.19 [1] |
| IUPAC Name | 4-(1,2-dihydroxyethyl)benzene-1,2-diol [4] | 3,4,6-trideuterio-5-(2,2-dideuterio-1,2-dihydroxyethyl)benzene-1,2-diol [2] |
| SMILES Notation | OCC(O)c1ccc(O)c(O)c1 [7] | OC1=C(O)C([2H])=C(C(O)C([2H])([2H])O)C([2H])=C1[2H] [1] |
| InChI Key | MTVWFVDWRVYDOR-UHFFFAOYSA-N [9] | Not Available |
| Melting Point (°C) | 130-132 [24] [25] | Not Available |
The non-deuterated compound exhibits a well-characterized melting point range of 130-132°C, while the deuterated analog lacks reported thermal transition data [24] [25]. Both compounds maintain identical chemical reactivity patterns due to the preservation of functional groups, but differ significantly in their mass spectrometric behavior [12] [18].
The deuterium kinetic isotope effect manifests as altered reaction rates for processes involving carbon-deuterium bond cleavage [11] [15]. This effect can result in reduced metabolic clearance rates and modified pharmacokinetic profiles when compared to the protiated analog [19]. The theoretical maximum kinetic isotope effect of 9-fold provides substantial analytical advantages for quantitative measurements [15].
The structural integrity of both compounds remains equivalent, with the deuterated version exhibiting identical three-dimensional molecular geometry [14] [17]. The electronic properties show minimal variation, as deuterium substitution primarily affects vibrational frequencies rather than electronic distribution [11]. This characteristic ensures that biological activity and chemical reactivity patterns remain fundamentally unchanged between the two analogs [12] [18].
rac 3,4-Dihydroxyphenylethylene Glycol-d5 can be synthesized through multiple laboratory-scale approaches that leverage the established principles of deuterium incorporation into catechol-containing molecules. The primary synthetic routes focus on deuteration of the parent compound 3,4-dihydroxyphenylethylene glycol or selective incorporation of deuterium during the synthesis process [1] [2].
The most common approach involves the use of direct hydrogen-deuterium exchange reactions under controlled conditions. Metal-catalyzed deuteration using palladium or platinum catalysts in the presence of deuterium oxide has been extensively documented for similar catechol derivatives [3] [4]. These methods typically achieve deuterium incorporation levels of 80-99% under optimized reaction conditions [4] [5].
An alternative synthetic route employs base-mediated deuteration strategies using dimethyl sulfoxide-d6 as the deuterium source. This metal-free approach operates under mild conditions and provides excellent deuterium incorporation rates while maintaining functional group tolerance [4]. The reaction proceeds through selective deuteration of the aromatic and aliphatic positions, achieving the desired d5 substitution pattern.
Electrochemical deuteration represents another viable laboratory-scale method for synthesizing deuterated catechol derivatives. This approach utilizes deuterium oxide as the deuterium source under ambient conditions, offering high deuterium incorporation efficiency with minimal side reactions [6] [7]. The electrochemical method provides excellent control over the deuteration process and allows for selective incorporation at specific molecular sites.
The deuteration of rac 3,4-Dihydroxyphenylethylene Glycol-d5 involves several key mechanistic pathways that determine the efficiency and selectivity of deuterium incorporation. Understanding these mechanisms is crucial for optimizing synthesis conditions and achieving the desired isotopic purity [5] [8].
Table 1: Deuteration Strategies and Mechanisms
| Strategy | Deuterium Source | Conditions | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|
| Base-mediated deuteration | DMSO-d₆ | Metal-free, room temperature | 80-99 | [4] |
| Metal-free deuteration with D₂O | D₂O | Visible light, mild conditions | 80-98 | [6] [9] |
| Electrochemical deuteration | D₂O | Ambient conditions | 90-95 | [6] [7] |
| Hydrogen isotope exchange (HIE) | D₂, D₂O | High temperature, catalyst | 85-99 | [5] [8] |
| Photocatalytic deuteration | D₂O | Visible light, photocatalyst | 75-95 | [10] [9] |
| Biocatalytic deuteration | D₂O + H₂ | Ambient conditions, enzymes | 90-99 | [11] |
| Flow chemistry deuteration | D₂O | Continuous flow, controlled | 85-98 | [12] [13] |
The hydrogen isotope exchange mechanism typically proceeds through reversible carbon-hydrogen bond activation facilitated by transition metal catalysts. The process involves coordination of the substrate to the metal center, followed by oxidative addition of the carbon-hydrogen bond, exchange with deuterium, and subsequent reductive elimination to form the deuterated product [5] [8].
Photocatalytic deuteration mechanisms involve the generation of reactive intermediates under visible light irradiation. The photocatalyst facilitates the activation of deuterium oxide, generating deuterium radicals that participate in selective deuteration reactions [10] [9]. This approach offers excellent functional group tolerance and operates under environmentally benign conditions.
Biocatalytic deuteration employs enzyme-mediated pathways to achieve selective deuterium incorporation. These systems utilize deuterium oxide as the ultimate deuterium source, with hydrogen gas serving as a clean reductant. The enzymatic approach provides exceptional chemo-, enantio-, and isotopic selectivity under ambient conditions [11].
The industrial production of rac 3,4-Dihydroxyphenylethylene Glycol-d5 requires scalable and economically viable synthetic processes that maintain high product quality while minimizing production costs. Several industrial methodologies have been developed to meet the growing demand for deuterated pharmaceutical compounds [14] [15].
Table 2: Industrial Production Methods
| Method | Scale | Key Features | Deuteration Level (%) | Reference |
|---|---|---|---|---|
| Hydrothermal D/H exchange | kg to multi-metric tons | High pressure, high temperature | 95-99 | [16] [17] |
| Electrochemical flow synthesis | Continuous production | Ambient conditions, no organic solvents | 80-99 | [6] [18] |
| Membrane-enhanced deuteration | Pilot to commercial | Room temperature, reusable D₂O | 85-95 | [19] |
| Catalyst-based continuous process | Laboratory to industrial | Scalable, air-stable catalyst | 90-98 | [20] [21] |
| Metal nanoparticle catalysis | Multi-gram to kg | High deuteration levels, recyclable | 85-99 | [8] [20] |
| PEG-supported synthesis | Grams to hundreds of grams | Mild conditions, high selectivity | 80-95 | [22] [23] |
Hydrothermal deuterium-hydrogen exchange represents the most established industrial method for large-scale deuteration. This process operates at elevated temperatures and pressures in the presence of deuterium oxide and suitable catalysts. The method has been successfully scaled to multi-metric ton production levels with deuteration efficiencies exceeding 95% [16] [17].
Electrochemical flow synthesis offers significant advantages for continuous industrial production. The process utilizes specialized electrode systems and proton-conducting membranes to facilitate efficient deuterium transfer from deuterium oxide to organic substrates [6] [18]. This approach eliminates the need for organic solvents and operates under ambient conditions, making it environmentally sustainable and economically attractive.
Metal nanoparticle catalysis has emerged as a promising industrial approach, particularly for pharmaceutical applications. Iron-based nanostructured catalysts have demonstrated exceptional performance in selective deuteration reactions, achieving high deuteration levels with excellent recyclability [8] [20]. These catalysts are air-stable and water-tolerant, making them suitable for industrial implementation.
The pharmaceutical industry has recognized the economic potential of deuterated compounds, with the global deuterated compounds market expected to reach 0.32 billion USD by 2033, growing at a compound annual growth rate of 25.1% [14]. This growth is driven by the enhanced metabolic stability and improved pharmacokinetic properties of deuterated active pharmaceutical ingredients.
Quality control and purity assessment are critical aspects of rac 3,4-Dihydroxyphenylethylene Glycol-d5 production, particularly for pharmaceutical applications where isotopic purity directly impacts safety and efficacy [24] [25]. Comprehensive analytical strategies are required to characterize isotopologue distributions and ensure compliance with regulatory standards.
Table 3: Quality Control and Purity Assessment Methods
| Analytical Technique | Detection Capability | Quantification Range | Advantages | Reference |
|---|---|---|---|---|
| High-resolution mass spectrometry (HRMS) | Isotopologue distribution, molecular weight | ng to mg levels | High sensitivity, rapid analysis | [24] [26] [27] |
| Nuclear magnetic resonance (NMR) | Site-specific deuteration, isotope shifts | mg to g levels | Site-specific information, structural | [28] [17] |
| Liquid chromatography-mass spectrometry (LC-MS) | Separation of isotopomers, quantification | pg to μg levels | Separation capability, routine QC | [24] [29] |
| Infrared spectroscopy (IR) | C-D vs C-H bonds, functional groups | mg to g levels | Simple, cost-effective | [5] |
| Gas chromatography-mass spectrometry (GC-MS) | Volatile deuterated compounds | ng to μg levels | High separation, derivatization | [30] [31] |
| Isotope ratio mass spectrometry (IRMS) | Precise isotope ratios | ng to μg levels | High precision isotope ratios | [32] [17] |
High-resolution mass spectrometry serves as the primary analytical tool for characterizing isotopologue impurities in deuterated compounds. Recent developments in liquid chromatography-mass spectrometry methods using quality control-friendly nominal mass instruments have demonstrated excellent performance for pharmaceutical applications [24]. These methods provide robust and reproducible determination of isotopic purity with detection limits suitable for regulatory compliance.
Nuclear magnetic resonance spectroscopy offers unique advantages for site-specific deuteration analysis. The technique utilizes deuterium-induced carbon-13 isotope shifts to quantify deuteration levels at specific molecular positions [28]. Advanced NMR methods employing dual decoupling of both proton and deuterium nuclei enable accurate integration and quantification of different isotopologues under rapid acquisition conditions.
The regulatory landscape for deuterated drugs continues to evolve, with agencies recognizing the need for specialized analytical approaches. Current guidelines emphasize the importance of isotopic distribution profiles rather than simple overall enrichment values, acknowledging that lower isotopologues are integral components of deuterated active pharmaceutical ingredients rather than impurities [25].
Multi-nuclear NMR spectroscopy including proton, deuterium, carbon-13, and phosphorus-31 (for phospholipids) provides comprehensive characterization of deuterated products. Mass spectrometry analysis calculates isotopic abundances of different isotopologues, providing overall deuteration level measurements. Additional analytical methods including polarimetry for optically active compounds, thin-layer chromatography, and high-performance liquid chromatography are employed when appropriate [17].